An In-Depth Technical Guide to 1H-Benzotriazole-6-methanamine: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 1H-Benzotriazole-6-methanamine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1H-Benzotriazole-6-methanamine (CAS No. 496841-88-4), a versatile heterocyclic amine with significant potential in medicinal chemistry and drug development. Drawing upon available data and established principles of heterocyclic chemistry, this document details its chemical and physical properties, outlines synthetic approaches, and explores its current and potential applications.
Molecular Structure and Isomerism: A Foundational Overview
1H-Benzotriazole-6-methanamine is a derivative of benzotriazole, a bicyclic aromatic heterocycle. The core structure consists of a benzene ring fused to a 1,2,3-triazole ring. The key feature of this particular isomer is the methanamine (-CH₂NH₂) substituent at the 6-position of the benzotriazole ring system.
It is crucial to distinguish 1H-Benzotriazole-6-methanamine from its isomers, such as the 1-methyl, 5-methanamine, and 7-methanamine derivatives, as the position of the substituent significantly influences the molecule's electronic properties, reactivity, and biological activity. The "1H" designation indicates that the proton on the triazole ring is located on the nitrogen at position 1. Tautomerism is a known characteristic of benzotriazoles, with the potential for the proton to reside on the nitrogen at position 2 (2H-benzotriazole). In solution, the 1H-tautomer is generally the predominant form.[1]
Physicochemical Properties: A Data-Driven Analysis
While extensive experimentally-derived data for 1H-Benzotriazole-6-methanamine is limited in publicly accessible literature, computational predictions and data from related compounds provide valuable insights into its physicochemical profile.
| Property | Predicted Value/Information | Source |
| CAS Number | 496841-88-4 | [2][3] |
| Molecular Formula | C₇H₈N₄ | [4] |
| Molecular Weight | 148.17 g/mol | [4] |
| Boiling Point | 431.9±20.0 °C (Predicted) | [5] |
| Density | 1.368±0.06 g/cm³ (Predicted) | [5] |
| pKa | 6.95±0.40 (Predicted) | [5] |
| Solubility | Slightly soluble in water; more soluble in organic solvents like ethanol, methanol, and DMF.[6] | [6] |
| Storage | Store under inert gas (nitrogen or Argon) at 2–8 °C.[2] | [2] |
Note: The provided boiling point, density, and pKa values are computational predictions and should be used as estimates.[5] Experimental verification is recommended for precise applications.
Spectroscopic Characterization: The Fingerprint of a Molecule
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, a singlet for the methylene (-CH₂) protons of the methanamine group, and a broad singlet for the amine (-NH₂) protons. The chemical shifts of the aromatic protons will be influenced by the position of the methanamine substituent.
-
¹³C NMR: The carbon NMR spectrum will display signals for the seven unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons and the methylene carbon will be key identifiers.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic and methylene groups, and C=C and C=N stretching vibrations within the heterocyclic ring system.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.
For reference, the spectral data for the parent compound, 1H-Benzotriazole, is well-documented and can serve as a basis for comparison.[1]
Synthesis of 1H-Benzotriazole-6-methanamine: A Strategic Approach
A definitive, step-by-step protocol for the synthesis of 1H-Benzotriazole-6-methanamine is not explicitly detailed in readily available literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of benzotriazole derivatives and other aminomethylated aromatic compounds.
A common strategy involves the functionalization of a pre-formed benzotriazole ring or the cyclization of a suitably substituted benzene derivative. One potential pathway is the reduction of 1H-benzotriazole-6-carbonitrile.
Caption: Plausible synthetic route to 1H-Benzotriazole-6-methanamine.
Experimental Protocol: A General Guideline for Synthesis via Nitrile Reduction
Disclaimer: This is a generalized protocol and requires optimization and safety assessment before implementation.
-
Starting Material: 1H-Benzotriazole-6-carbonitrile.
-
Reduction:
-
Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend LiAlH₄ in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 1H-Benzotriazole-6-carbonitrile in anhydrous THF and add it dropwise to the LiAlH₄ suspension with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again.
-
Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
-
Method B: Catalytic Hydrogenation:
-
Dissolve 1H-Benzotriazole-6-carbonitrile in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of a hydrogenation catalyst, for example, Palladium on carbon (Pd/C) or Raney Nickel.
-
Place the mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically 1-4 atm).
-
Stir the reaction mixture at room temperature until the uptake of hydrogen ceases.
-
Filter the catalyst through a pad of Celite and wash the filter cake with the reaction solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
-
-
Purification: The crude 1H-Benzotriazole-6-methanamine can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Reactivity and Chemical Behavior: The Aminomethyl Group as a Key Player
The chemical reactivity of 1H-Benzotriazole-6-methanamine is dictated by the interplay of the benzotriazole ring system and the aminomethyl substituent.
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Basicity: The primary amine of the methanamine group is basic and will readily react with acids to form ammonium salts. This property is crucial for its handling, purification, and potential formulation in drug development.
-
Nucleophilicity: The lone pair of electrons on the nitrogen atom of the amine group makes it a good nucleophile. It can participate in a variety of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines. Regioselective N-alkylation of benzotriazoles is a well-studied area, and similar principles can be applied to the exocyclic amine.[7][8]
-
Schiff Base Formation: Condensation with aldehydes and ketones to form imines (Schiff bases).
-
-
Reactivity of the Benzotriazole Ring: The benzotriazole ring itself can undergo electrophilic substitution reactions, although the ring is generally considered electron-deficient. The position of these substitutions will be directed by the existing methanamine group.
Caption: Key reaction types of 1H-Benzotriazole-6-methanamine.
Applications in Drug Discovery and Medicinal Chemistry: A Scaffold of Interest
The benzotriazole moiety is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[9][10] Its derivatives have been investigated for a wide range of therapeutic applications, including as antibacterial, antifungal, antiviral, and enzyme inhibitors.[10][11]
The introduction of the aminomethyl group at the 6-position of the benzotriazole scaffold provides a key handle for further chemical modification and library synthesis. This allows for the exploration of structure-activity relationships (SAR) by introducing diverse functional groups.
Potential therapeutic applications where 1H-Benzotriazole-6-methanamine could serve as a valuable building block include:
-
Enzyme Inhibitors: The benzotriazole ring can interact with the active sites of various enzymes. The aminomethyl group can be functionalized to introduce moieties that enhance binding affinity and selectivity. For instance, derivatives of benzotriazole have been studied as inhibitors of α-glucosidase and α-amylase for the management of diabetes.[12]
-
Antimicrobial Agents: The benzotriazole nucleus is a component of several antimicrobial agents. The aminomethyl group allows for the synthesis of a diverse library of compounds to be screened against various pathogens.[13]
-
Kinase Inhibitors: Benzotriazole derivatives have been investigated as inhibitors of protein kinases, which are crucial targets in cancer therapy.[9]
Caption: Workflow for utilizing 1H-Benzotriazole-6-methanamine in drug discovery.
Safety and Handling: A Prudent Approach
Specific safety data for 1H-Benzotriazole-6-methanamine is not extensively published. However, based on the known hazards of related benzotriazole derivatives and primary amines, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2]
It is imperative to consult the Safety Data Sheet (SDS) from the supplier for detailed and up-to-date safety and handling information before working with this compound.
Conclusion and Future Perspectives
1H-Benzotriazole-6-methanamine represents a valuable and versatile building block for medicinal chemistry and drug discovery. While a comprehensive experimental characterization is still needed in the public domain, its predicted properties and the known reactivity of the benzotriazole and aminomethyl functionalities highlight its potential for the synthesis of diverse compound libraries. Future research should focus on the detailed experimental validation of its physicochemical properties, the optimization of its synthesis, and the exploration of its utility in the development of novel therapeutic agents.
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